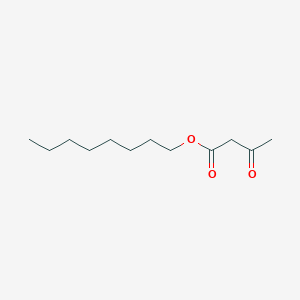

Acetoacetic Acid n-Octyl Ester

Description

The exact mass of the compound Octyl acetoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYDDBGYKFPTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167754 | |

| Record name | Octyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16436-00-3 | |

| Record name | Octyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16436-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016436003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL4K8GV3K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of n-Octyl Acetoacetate

Introduction

Acetoacetic acid esters, particularly β-keto esters, are pivotal intermediates in organic synthesis, valued for their versatile reactivity.[1] Their unique structural motif, featuring both electrophilic and nucleophilic centers, allows for a wide array of chemical transformations, making them indispensable building blocks in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2][3] This guide provides an in-depth exploration of the synthesis of a specific long-chain β-keto ester, n-octyl acetoacetate, with a focus on the underlying reaction mechanisms and practical experimental protocols tailored for researchers, scientists, and professionals in drug development.

The synthesis of n-octyl acetoacetate is most commonly achieved through the transesterification of a more readily available short-chain acetoacetate, such as ethyl or methyl acetoacetate, with n-octanol.[2][4] This method is often preferred due to its efficiency and the commercial availability of the starting materials.[3][4] An alternative industrial route involves the direct reaction of diketene with n-octanol.[5][6] This guide will delve into the mechanistic details of the prevalent transesterification pathway and provide a comprehensive, field-proven protocol for its successful execution.

Core Synthesis Mechanism: Transesterification

Transesterification is a versatile and widely employed method for the interconversion of esters.[4] In the context of β-keto esters, this reaction is particularly effective and can be catalyzed by acids, bases, enzymes, or heterogeneous catalysts.[4][7] The selective transesterification of β-keto esters over other ester types is often possible, a phenomenon attributed to the unique electronic and structural features of the β-dicarbonyl moiety.[4]

The reaction kinetics of transesterification are generally slow, necessitating the use of a catalyst to achieve reasonable reaction rates.[4] The choice of catalyst is critical and can significantly influence the reaction efficiency, selectivity, and overall yield. For the synthesis of n-octyl acetoacetate from ethyl acetoacetate and n-octanol, Lewis acid catalysts such as boric acid and boron trifluoride diethyl etherate have demonstrated high efficacy.[4][8]

The proposed mechanism for the acid-catalyzed transesterification of a β-keto ester, such as ethyl acetoacetate, with an alcohol (n-octanol in this case) is believed to proceed through one of two primary pathways:

-

Enol Intermediate Pathway: The reaction is thought to proceed via an enol intermediate, where the chelation of the two carbonyl groups to the catalyst's heteroatom and the presence of an enolizable α-proton are crucial.[4] This pathway is favored in many catalytic systems.

-

Acylketene Intermediate Pathway: An alternative mechanism involves the formation of an acylketene intermediate, which then reacts with the alcohol to form the desired product.[4]

A key feature of the acid-catalyzed transesterification of β-keto esters is the formation of a stable six-membered transition state. This involves the coordination of the Lewis acid catalyst (e.g., boron from boric acid) with both carbonyl oxygen atoms of the β-keto ester.[2][4] This coordination enhances the electrophilicity of the ester carbonyl carbon, facilitating nucleophilic attack by the incoming alcohol (n-octanol).

Mechanistic Diagram

Caption: Proposed mechanism for the catalyzed transesterification.

Experimental Protocol: Synthesis of n-Octyl Acetoacetate

This section provides a detailed, step-by-step methodology for the synthesis of n-octyl acetoacetate via the transesterification of ethyl acetoacetate with n-octanol, employing boric acid as an environmentally benign and effective catalyst.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl acetoacetate | Reagent | Sigma-Aldrich | |

| n-Octanol | Reagent | Sigma-Aldrich | |

| Boric acid | ACS Reagent | Fisher Scientific | Catalyst |

| Toluene | Anhydrous | Sigma-Aldrich | Solvent |

| Sodium bicarbonate | Saturated solution | For workup | |

| Anhydrous sodium sulfate | Reagent | For drying | |

| Diethyl ether | Reagent | For extraction |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol), n-octanol (19.5 g, 0.15 mol), and boric acid (0.31 g, 5 mol%). Add 100 mL of toluene as the solvent.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 5-8 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude n-octyl acetoacetate is then purified by vacuum distillation to yield a colorless to light yellow liquid.

Experimental Workflow Diagram

Caption: Experimental workflow for n-octyl acetoacetate synthesis.

Expected Yield and Characterization

Based on similar reported procedures, the expected yield of purified n-octyl acetoacetate is typically in the range of 85-95%.[9] The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity. The purity can also be assessed by gas chromatography.

Causality Behind Experimental Choices

-

Excess n-Octanol: The use of a slight excess of n-octanol helps to drive the equilibrium of the transesterification reaction towards the product side, maximizing the conversion of the limiting reagent, ethyl acetoacetate.

-

Boric Acid as Catalyst: Boric acid is an excellent choice of catalyst for this transformation due to its low toxicity, low cost, and high efficiency.[4] It acts as a Lewis acid, activating the carbonyl group of the ethyl acetoacetate.[4]

-

Toluene as Solvent: Toluene is a suitable solvent as its boiling point allows for the reaction to be carried out at a temperature that provides a reasonable reaction rate. It is also relatively non-polar, which is appropriate for the reactants.

-

Aqueous Workup with Sodium Bicarbonate: The wash with saturated sodium bicarbonate solution is crucial to neutralize and remove the boric acid catalyst and any acidic byproducts.

-

Vacuum Distillation: Purification by vacuum distillation is necessary to separate the desired n-octyl acetoacetate from any unreacted n-octanol and other high-boiling impurities. The reduced pressure is essential to prevent decomposition of the β-keto ester at high temperatures.

Trustworthiness and Self-Validating Systems

The protocol described is designed to be self-validating through in-process monitoring and final product analysis.

-

Reaction Monitoring: Regular monitoring of the reaction by TLC or GC allows for the determination of the reaction endpoint, preventing unnecessary heating and potential side reactions. A successful reaction will show the disappearance of the starting ethyl acetoacetate spot/peak and the appearance of the n-octyl acetoacetate product spot/peak.

-

Purification and Characterization: The purification by vacuum distillation should yield a product with a specific boiling point range under a given pressure. The identity and purity of the final product must be unequivocally confirmed by spectroscopic methods (NMR, IR) and chromatographic techniques (GC). The obtained data should be consistent with the expected structure of n-octyl acetoacetate.

Conclusion

The synthesis of n-octyl acetoacetate via the transesterification of ethyl acetoacetate is a robust and efficient method. A thorough understanding of the underlying reaction mechanism, careful selection of catalyst and reaction conditions, and meticulous execution of the experimental protocol are paramount for achieving high yields of the pure product. This guide provides the necessary technical details and insights to empower researchers and scientists in their synthetic endeavors involving this important class of compounds.

References

- Recent advances in the transesterific

- Proposed mechanism of trans-esterification of β-keto esters - ResearchG

- Transesterification of methyl acetoacetate (1)

- Recent advances in the transesterific

- Solvent free transesterification of ethylacetoacetate and higher alcohols over nanocrystalline CeO2 loaded hierarchical Mobil Five (MFI) zeolite - Scholars Research Library.

- Recent advances in the transesterific

- (PDF)

- Transesterification for methyl acetoacetate with n-butanol under different conditions a.

- Synthesis of Octyl Acet

- US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google P

- Diketene - Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. DSpace [cora.ucc.ie]

- 3. scispace.com [scispace.com]

- 4. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]

- 6. Diketene - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of n-Octyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile β-Keto Ester

N-octyl acetoacetate, also known as octyl 3-oxobutanoate, is a β-keto ester with the chemical formula C12H22O3.[1][2] Its structure features a four-carbon acetoacetic acid core connected to an eight-carbon n-octyl group through an ester linkage.[1] This seemingly simple molecule possesses a rich and nuanced reactivity profile that makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its utility stems from the strategic placement of two carbonyl groups, which activates the central methylene group and allows for a variety of chemical transformations.

This guide provides a comprehensive exploration of the chemical properties and reactivity of n-octyl acetoacetate, offering insights into its synthesis, structural characteristics, and key reactions. The content is tailored for professionals in research and development who seek to leverage the unique chemical attributes of this compound in their synthetic endeavors.

PART 1: Physicochemical Properties and Synthesis

A thorough understanding of a molecule's fundamental properties is paramount to its effective application. This section details the key physical and chemical characteristics of n-octyl acetoacetate and the common synthetic routes to its preparation.

Core Chemical and Physical Data

N-octyl acetoacetate is a colorless to light yellow clear liquid under standard conditions.[3][4] Its key physical properties are summarized in the table below, providing essential data for handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C12H22O3 | [1][2] |

| Molecular Weight | 214.31 g/mol | [2] |

| Boiling Point | 198 °C at 150 mmHg | [3] |

| Density (20/20) | 0.94 g/cm³ | [3] |

| Refractive Index (nD) | 1.4380 - 1.4420 | [5] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

Synthesis via Transesterification

The most prevalent and practical method for synthesizing n-octyl acetoacetate is through transesterification.[1] Direct esterification with acetoacetic acid is generally avoided due to the acid's high propensity to decarboxylate.[1][6] The transesterification process involves reacting a more readily available acetoacetate ester, such as methyl acetoacetate or ethyl acetoacetate, with n-octanol.

This reaction can be catalyzed by acids, bases, or enzymes, with acid catalysis being common for both laboratory and industrial scales.[1] Lewis acids like boron trifluoride etherate (BF3·OEt2) have been shown to be efficient catalysts for this transformation, effectively facilitating the reaction between various alcohols, including n-octanol, and β-keto esters to give excellent yields.[7] Environmentally benign catalysts, such as boric acid, have also been successfully employed.[6]

}

Workflow for the synthesis of n-octyl acetoacetate via transesterification.

Experimental Protocol: Acid-Catalyzed Transesterification

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 equivalent) and n-octanol (1.2 equivalents) in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, for instance, BF3·OEt2 (e.g., 15 mol%).[7]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC). Reactions are typically complete within 4-7 hours.[7]

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure n-octyl acetoacetate.

PART 2: Core Reactivity and Mechanistic Insights

The reactivity of n-octyl acetoacetate is dominated by the interplay between its ketone and ester functionalities. This section delves into the key chemical transformations this molecule undergoes.

Keto-Enol Tautomerism: A Dynamic Equilibrium

A fundamental characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers.[8][9] The enol form is stabilized by intramolecular hydrogen bonding and conjugation of the double bond with the carbonyl group. This equilibrium is a critical determinant of the molecule's reactivity, as the enol form provides a nucleophilic double bond, while the keto form has an electrophilic ketone carbonyl and acidic α-protons.

The position of the keto-enol equilibrium is influenced by factors such as solvent polarity and temperature. For the related ethyl acetoacetate, the enol form constitutes about 15% of the total in the neat liquid at 33 °C.[10] The presence of both tautomers can be readily observed and quantified using 1H NMR spectroscopy.[11]

}

Keto-enol tautomerism of n-octyl acetoacetate.

Acidity of α-Protons and Enolate Formation

The protons on the methylene group situated between the two carbonyl groups (the α-protons) are significantly acidic (pKa ≈ 11 for ethyl acetoacetate). This increased acidity is due to the resonance stabilization of the resulting carbanion (enolate), where the negative charge is delocalized over both oxygen atoms.

This property is the cornerstone of the acetoacetic ester synthesis, a powerful method for forming α-substituted ketones.[10][12][13] Treatment of n-octyl acetoacetate with a suitable base, such as sodium ethoxide, readily generates the corresponding enolate. It is crucial to use a base whose conjugate acid is the alcohol corresponding to the ester's alkoxy group to avoid competitive transesterification.[14]

Nucleophilic Acyl Substitution and Related Reactions

The ester and ketone carbonyl groups in n-octyl acetoacetate are both susceptible to nucleophilic attack. The relative reactivity of these sites depends on the nature of the nucleophile and the reaction conditions.

2.3.1. Hydrolysis

Under both acidic and basic conditions, the ester functionality of n-octyl acetoacetate can be hydrolyzed.

-

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid and heat, the ester is hydrolyzed to acetoacetic acid and n-octanol. The resulting β-keto acid is unstable and readily undergoes decarboxylation to yield acetone and carbon dioxide.[14][15]

-

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, followed by acidification, also leads to the β-keto acid, which can then be decarboxylated.[16]

2.3.2. Reactions with Other Nucleophiles (Aminolysis, Reduction)

-

Aminolysis: Reaction with ammonia or primary/secondary amines can lead to the formation of amides, although this is generally less common than reactions at the α-carbon.

-

Reduction: The ketone carbonyl can be selectively reduced using reagents like sodium borohydride. Stronger reducing agents, such as lithium aluminum hydride, will reduce both the ketone and the ester functionalities.

Decarboxylation: A Key Transformation

A hallmark reaction of β-keto esters, following hydrolysis to the corresponding β-keto acid, is decarboxylation.[15][17] This reaction proceeds through a cyclic, six-membered transition state upon heating, leading to the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable ketone.[17]

This decarboxylation step is integral to the acetoacetic ester synthesis, providing a route to α-substituted ketones.[15][18]

}

Reaction pathway of hydrolysis followed by decarboxylation.

PART 3: Applications in Synthesis

The unique reactivity of n-octyl acetoacetate makes it a versatile building block in organic synthesis. The acetoacetic ester synthesis, in particular, allows for the preparation of a wide range of ketones.

The Acetoacetic Ester Synthesis

This synthetic methodology involves a three-step sequence:

-

Enolate Formation: Deprotonation of the α-carbon with a strong base.[12]

-

Alkylation: Nucleophilic attack of the enolate on an alkyl halide (an SN2 reaction).[12][13]

-

Hydrolysis and Decarboxylation: Conversion of the ester to a β-keto acid, followed by thermal decarboxylation to yield the final ketone product.[12][14]

By choosing different alkylating agents, a diverse array of α-substituted and α,α-disubstituted ketones can be synthesized.

Experimental Protocol: Acetoacetic Ester Synthesis of 2-Undecanone

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol. To this solution, add n-octyl acetoacetate (1.0 equivalent) dropwise at room temperature.

-

Alkylation: After stirring for a period to ensure complete enolate formation, add 1-bromoheptane (1.0 equivalent) dropwise. The reaction mixture is then heated to reflux until the starting material is consumed (monitored by TLC or GC).

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and add aqueous hydrochloric acid. Heat the mixture to reflux to effect both hydrolysis of the ester and decarboxylation of the intermediate β-keto acid.

-

Workup and Purification: After cooling, extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude 2-undecanone can be purified by distillation or chromatography.

PART 4: Safety and Handling

N-octyl acetoacetate is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[19][20] It should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[19][20] It is incompatible with strong oxidizing agents and strong bases.[19] In case of skin contact, wash with plenty of soap and water.[19] If in eyes, rinse cautiously with water for several minutes.[19]

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. n-Octyl Acetoacetate | 16436-00-3 | TCI AMERICA [tcichemicals.com]

- 4. n-Octyl Acetoacetate | 16436-00-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. ACETOACETIC ACID N-OCTYL ESTER | 16436-00-3 [chemicalbook.com]

- 6. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 10. quora.com [quora.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 13. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reactivity: Decarboxylation [employees.csbsju.edu]

- 16. US3534088A - Synthesis of octyl esters and alcohols - Google Patents [patents.google.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Characterization of Acetoacetic Acid n-Octyl Ester: A Technical Guide

Introduction: Beyond the Structure, Understanding the Dynamics

Acetoacetic acid n-octyl ester (IUPAC: octyl 3-oxobutanoate, CAS: 16436-00-3) is a β-keto ester of significant interest in various fields of chemical synthesis.[1] Its utility as a precursor demands a robust and unambiguous analytical characterization. This guide provides an in-depth exploration of the spectroscopic data—¹H NMR, ¹³C NMR, IR, and MS—that collectively define its molecular identity.

As application scientists, we move beyond simple data reporting. The objective is to construct a self-validating analytical picture. For a molecule like this compound, this is particularly crucial due to its existence in a dynamic equilibrium between its keto and enol tautomers. This phenomenon, known as keto-enol tautomerism, is a cornerstone of its reactivity and profoundly influences its spectroscopic signature.[2] Understanding this equilibrium is not merely academic; it is fundamental to predicting its behavior in reaction mixtures and biological systems. This guide will, therefore, interpret the spectroscopic data through the lens of this essential chemical property.

Molecular Structure and Keto-Enol Tautomerism

The core chemical feature of this compound is the presence of α-hydrogens situated between two carbonyl groups (a ketone and an ester). The acidity of these protons facilitates the formation of an enol tautomer, which is stabilized by π-system conjugation and intramolecular hydrogen bonding.[2] The equilibrium between these two forms is sensitive to solvent and temperature.

Caption: Keto-enol tautomerism of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the specific structure of organic molecules and for quantifying the ratio of tautomers in solution. The chemical environment of each proton dictates its resonance frequency (chemical shift), providing a detailed map of the molecule's connectivity.

Experimental Protocol: ¹H NMR

The choice of solvent and instrument parameters is critical for acquiring high-quality, reproducible data. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for esters and its relatively clean spectral window.

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]

-

Homogenization: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the CDCl₃. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

-

Data Acquisition: Acquire the spectrum. A typical experiment involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and baseline-corrected to produce the final, interpretable result.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (Keto Tautomer)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.15 | Triplet (t) | 2H | -O-CH₂ -CH₂- | Protons on the carbon directly attached to the electron-withdrawing ester oxygen are deshielded. |

| ~3.45 | Singlet (s) | 2H | -CO-CH₂ -CO- | Protons on the α-carbon between two carbonyl groups are significantly deshielded. |

| ~2.25 | Singlet (s) | 3H | CH₃ -CO- | Protons of a methyl group adjacent to a ketone carbonyl. |

| ~1.60 | Multiplet (m) | 2H | -O-CH₂-CH₂ - | Typical chemical shift for methylene protons in an alkyl chain. |

| ~1.30 | Multiplet (m) | 10H | -(CH₂ )₅-CH₃ | Overlapping signals from the bulk of the n-octyl chain methylene groups. |

| ~0.90 | Triplet (t) | 3H | -CH₂-CH₃ | Terminal methyl group protons of the n-octyl chain. |

Table 2: Predicted ¹H NMR Chemical Shifts (Enol Tautomer)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.0 | Broad Singlet | 1H | =C-OH | Intramolecular hydrogen-bonded enolic proton, highly deshielded. |

| ~5.00 | Singlet (s) | 1H | -C(O )=CH - | Vinylic proton of the enol form. |

| ~4.15 | Triplet (t) | 2H | -O-CH₂ -CH₂- | Unchanged from the keto form. |

| ~1.95 | Singlet (s) | 3H | CH₃ -C(=CH)- | Methyl group on a double bond, slightly shifted from the keto form. |

| ~1.60 | Multiplet (m) | 2H | -O-CH₂-CH₂ - | Unchanged from the keto form. |

| ~1.30 | Multiplet (m) | 10H | -(CH₂ )₅-CH₃ | Unchanged from the keto form. |

| ~0.90 | Triplet (t) | 3H | -CH₂-CH₃ | Unchanged from the keto form. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides complementary information to ¹H NMR, mapping the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. This technique is especially powerful for identifying carbonyl carbons and quaternary carbons that are not visible in the ¹H NMR spectrum.

Experimental Protocol: ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR, but typically requires a greater number of scans due to the low natural abundance of the ¹³C isotope (~1.1%). Proton decoupling is standardly employed to simplify the spectrum, resulting in a single sharp peak for each unique carbon.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will also reflect the keto-enol tautomerism. The carbonyl carbons and the carbons of the Cα-Cβ bond will show the most significant differences between the two forms. Predictions are based on standard chemical shift tables and data from related structures.[4][5]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ ppm) | Tautomer | Assignment | Rationale |

|---|---|---|---|

| ~201.0 | Keto | C =O (Ketone) | Ketone carbonyl carbons are highly deshielded, appearing far downfield. |

| ~174.5 | Enol | C =O (Ester) | Enol ester carbonyl, slightly shifted from the keto form. |

| ~167.5 | Keto | C =O (Ester) | Ester carbonyl carbons are less deshielded than ketone carbonyls. |

| ~161.0 | Enol | C -OH | Enolic carbon bonded to the hydroxyl group. |

| ~90.0 | Enol | =C H- | Vinylic carbon of the enol. |

| ~65.0 | Both | -O-C H₂- | Carbon directly attached to the ester oxygen. |

| ~50.0 | Keto | -CO-C H₂-CO- | Alpha-carbon between two carbonyls in the keto form. |

| ~31.8 | Both | Octyl Chain | Methylene carbons in the alkyl chain. |

| ~30.0 | Keto | C H₃-CO- | Methyl carbon of the acetyl group in the keto form. |

| ~29.2 | Both | Octyl Chain | Methylene carbons in the alkyl chain. |

| ~28.6 | Both | Octyl Chain | Methylene carbons in the alkyl chain. |

| ~25.9 | Both | Octyl Chain | Methylene carbons in the alkyl chain. |

| ~22.6 | Both | Octyl Chain | Methylene carbons in the alkyl chain. |

| ~20.0 | Enol | C H₃-C= | Methyl carbon on the double bond in the enol form. |

| ~14.1 | Both | -C H₃ | Terminal methyl carbon of the n-octyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, the radiation is absorbed. This results in a spectrum of absorption bands that are characteristic of the bonds present.

Experimental Protocol: IR

For a liquid sample like this compound, the simplest method is to acquire the spectrum of a neat (undiluted) thin film.

Sources

An In-Depth Technical Guide to Keto-Enol Tautomerism in n-Octyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form and an enol form of a compound. This guide provides a comprehensive examination of this phenomenon in n-octyl acetoacetate, a β-ketoester with significant applications in organic synthesis and as a versatile solvent.[1] We will delve into the structural and electronic factors governing this equilibrium, the profound influence of the solvent environment, and the primary analytical techniques for its characterization. This document is intended to serve as a technical resource, offering both foundational knowledge and practical insights for professionals in chemical research and drug development.

Introduction: The Duality of Carbonyl Chemistry

Carbonyl compounds possessing an α-hydrogen are not static entities but exist in a dynamic equilibrium between two constitutional isomers: the keto and the enol tautomers.[2][3] This process, known as keto-enol tautomerism, involves the migration of a proton and the simultaneous shift of a double bond.[3]

For a generic β-ketoester like n-octyl acetoacetate, the equilibrium can be represented as follows:

Sources

Physical properties of octyl 3-oxobutanoate (boiling point, density, solubility)

Introduction

Octyl 3-oxobutanoate, also known as octyl acetoacetate, is an organic compound with the chemical formula C12H22O3[1]. As a beta-keto ester, it possesses a unique chemical structure that makes it a valuable intermediate in various organic syntheses. Understanding its physical properties is paramount for its effective use in research and development, particularly in applications such as the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the boiling point, density, and solubility of octyl 3-oxobutanoate, complete with experimental protocols for their determination.

Physicochemical Data Summary

The key physical properties of octyl 3-oxobutanoate are summarized in the table below. It is important to note that some of these values are estimated, highlighting the need for empirical verification in a laboratory setting.

| Property | Value | Conditions | Source |

| Molecular Formula | C12H22O3 | [1] | |

| Molecular Weight | 214.31 g/mol | [2] | |

| Appearance | Colorless to pale yellow clear liquid | (est.) | [3] |

| Boiling Point | 258.00 to 259.00 °C | @ 760.00 mm Hg (est.) | [3] |

| 198 °C | @ 150 mmHg | [2] | |

| Density | 0.94 g/cm³ | Specific Gravity (20/20) | [2] |

| Water Solubility | 167.5 mg/L | @ 25 °C (est.) | [3] |

| Solubility in other solvents | Soluble in alcohol | [3] |

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For octyl 3-oxobutanoate, the estimated boiling point at atmospheric pressure (760 mm Hg) is between 258.00 and 259.00 °C[3]. A reported boiling point at a reduced pressure of 150 mmHg is 198 °C[2]. The significant difference in boiling points at different pressures underscores the importance of reporting the pressure at which the measurement was taken.

Experimental Protocol for Boiling Point Determination

The following protocol outlines the standard method for determining the boiling point of a liquid organic compound using distillation.

Principle: This method relies on heating the liquid to its boiling point in a distillation apparatus and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

Materials:

-

Round-bottom flask

-

Heating mantle

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Thermometer

-

Boiling chips

-

Octyl 3-oxobutanoate sample

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.

-

Sample Preparation: Add a measured volume of octyl 3-oxobutanoate to the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently with the heating mantle.

-

Temperature Measurement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the measured temperature is that of the vapor distilling into the condenser.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not 760 mm Hg, a correction may be necessary to determine the normal boiling point.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Density Determination using a Pycnometer.

Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of octyl 3-oxobutanoate in water is estimated to be 167.5 mg/L at 25 °C, indicating it is sparingly soluble in water.[3] It is reported to be soluble in alcohol.[3]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the aqueous solubility of a compound.

Principle: A known amount of the substance is agitated in a specified volume of water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined.

Materials:

-

Flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, GC-MS)

-

Octyl 3-oxobutanoate sample

-

Distilled water

Procedure:

-

Sample Preparation: Add an excess amount of octyl 3-oxobutanoate to a flask containing a known volume of distilled water.

-

Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand to let undissolved material settle. If necessary, centrifuge the solution to ensure complete separation of the aqueous phase.

-

Quantification: Carefully extract an aliquot of the clear aqueous phase and determine the concentration of dissolved octyl 3-oxobutanoate using a suitable analytical method.

-

Replicate: Perform the experiment in triplicate to ensure the reproducibility of the results.

Experimental Workflow: Solubility Determination

Caption: Workflow for Solubility Determination (Shake-Flask Method).

Conclusion

This technical guide has provided a detailed overview of the key physical properties of octyl 3-oxobutanoate, including its boiling point, density, and solubility. The provided data, sourced from available chemical literature, serves as a crucial starting point for researchers and scientists. Furthermore, the detailed experimental protocols and workflows offer a practical framework for the empirical determination and verification of these properties, ensuring scientific rigor and reproducibility in a laboratory setting. A thorough understanding and accurate measurement of these physical parameters are essential for the successful application of octyl 3-oxobutanoate in chemical synthesis and product development.

References

-

PubChem. (n.d.). Octyl acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Odyssey Organics. (2023, April 5). Octyl Acetate: Properties, Uses, and Benefits. Retrieved from [Link]

-

LookChem. (n.d.). Octyl 2,4-dichloro-3-oxobutyrate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). octyl acetoacetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). octyl acetate. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB108929 | CAS 638-07-3. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Octyl acetate. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Ethyl 3-oxobutanoate (FDB003241). Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 3-oxobutanoate. Retrieved from [Link]

-

ChemBK. (n.d.). isobutyl 3-oxobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Octyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cenmed. (n.d.). Octyl 3 Oxobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-acetyl-3-oxobutanoate. Retrieved from [Link]

Sources

Acetoacetic acid n-octyl ester CAS 16436-00-3 properties

An In-depth Technical Guide to n-Octyl Acetoacetate (CAS 16436-00-3): Properties, Synthesis, and Applications

Introduction

n-Octyl acetoacetate (CAS: 16436-00-3), also known as octyl 3-oxobutanoate, is a β-keto ester of significant interest in synthetic organic chemistry.[1][2] Its molecular architecture, featuring a reactive β-keto group and a lipophilic eight-carbon n-octyl chain, imparts a unique combination of physical properties and chemical reactivity.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its physicochemical properties, synthetic routes, characteristic reactivity, and safety protocols. Unlike simple esters, the utility of n-octyl acetoacetate lies not in its fragrance but in its function as a versatile chemical building block for constructing more complex molecules.

Physicochemical and Structural Properties

The compound is a colorless to light yellow liquid under standard conditions.[3] Its structural and physical properties are dictated by the interplay between the polar acetoacetate head and the nonpolar octyl tail.

Key Properties Summary

A compilation of its fundamental properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 16436-00-3 | [1][2][4] |

| Molecular Formula | C₁₂H₂₂O₃ | [1][2][4] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| IUPAC Name | octyl 3-oxobutanoate | [1][2] |

| Synonyms | Acetoacetic Acid n-Octyl Ester, n-Octyl Acetoacetate | [4] |

| Appearance | Colorless to light yellow clear liquid | [3][5] |

| Boiling Point | 198 °C @ 150 mmHg | [3][6] |

| Specific Gravity (20/20) | ~0.94 | [3] |

| Refractive Index (n20/D) | ~1.44 | [3] |

| Purity (Commercial) | >95.0% (by GC) | [3] |

Structural Analysis: Keto-Enol Tautomerism

A defining characteristic of n-octyl acetoacetate, and β-keto esters in general, is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. The α-protons (on the carbon between the two carbonyl groups) are acidic, allowing for the formation of a resonance-stabilized enolate ion, which can then be protonated to yield the enol tautomer. This equilibrium is fundamental to the compound's reactivity, particularly in alkylation and acylation reactions.

Caption: Keto-Enol tautomerism in n-octyl acetoacetate.

Synthesis and Manufacturing

The industrial and laboratory-scale synthesis of n-octyl acetoacetate primarily relies on transesterification. Direct esterification using acetoacetic acid is generally impractical due to the acid's thermal instability, which leads to rapid decarboxylation to acetone and carbon dioxide.[1]

Causality of Synthetic Route: Transesterification

Transesterification offers a robust and versatile pathway. By reacting a stable, readily available acetoacetate, such as ethyl acetoacetate, with n-octanol, the desired product can be formed efficiently.[1] This method avoids the handling of unstable acetoacetic acid and allows for the introduction of various alkyl groups by simply changing the alcohol reactant. The reaction is typically catalyzed by an acid, base, or enzyme. The equilibrium is driven towards the product by removing the lower-boiling alcohol (ethanol in this case) via distillation.

Experimental Protocol: Synthesis via Transesterification

This protocol describes a representative lab-scale synthesis of n-octyl acetoacetate.

Materials:

-

Ethyl acetoacetate

-

n-Octanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of ethanol)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: Charge the flask with n-octanol (1.0 eq), ethyl acetoacetate (1.2 eq), toluene (approx. 50% of the alcohol volume), and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Reaction: Heat the mixture to reflux. Ethanol, being more volatile, will be removed azeotropically with toluene and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the reaction progress by observing the volume of ethanol collected or by using Gas Chromatography (GC). The reaction is typically complete when the theoretical amount of ethanol has been collected.

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure n-octyl acetoacetate.

Caption: General workflow for synthesis and purification.

Chemical Reactivity and Applications

The primary value of n-octyl acetoacetate is as a synthetic intermediate. Its bifunctional nature (ketone and ester) and the acidic α-protons make it a powerful tool for C-C bond formation.

-

Acetoacetic Ester Synthesis: The enolate can be readily alkylated at the α-carbon. Subsequent hydrolysis and decarboxylation provide a straightforward route to various methyl ketones.

-

Heterocycle Synthesis: It serves as a key precursor in multicomponent reactions for synthesizing heterocycles. For example, in the Hantzsch pyridine synthesis, it condenses with an aldehyde and ammonia to form dihydropyridine derivatives, which are scaffolds in many pharmaceutical compounds.

-

Coupling Reactions: The active methylene group can participate in various coupling reactions, such as the Japp–Klingemann reaction to form hydrazones, which are precursors to indole synthesis.

While specific, large-scale applications are proprietary, its structure suggests utility as a precursor for specialty polymers, agrochemicals, and pharmaceutical intermediates where a substituted keto-acid or a heterocyclic core is required. It is also listed as a biochemical for research purposes.[4]

Safety and Handling

Proper handling of n-octyl acetoacetate is essential to ensure laboratory safety. It is classified as an irritant.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation, Cat. 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation, Cat. 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

Source: ECHA C&L Inventory[2][5]

Handling and First Aid

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dark, and dry place.[3] A storage temperature below 15°C is recommended.[3][5]

-

First Aid:

Conclusion

n-Octyl acetoacetate (CAS 16436-00-3) is a valuable and versatile β-keto ester. Its significance is rooted in its chemical reactivity, primarily the keto-enol tautomerism and the acidity of its α-protons, which make it a key building block in organic synthesis. While its direct applications are limited, its role as a precursor for pharmaceuticals, heterocycles, and other complex molecules is of high importance to the research and drug development community. Understanding its properties, synthetic pathways, and safe handling procedures is crucial for harnessing its full potential in chemical innovation.

References

-

octyl acetoacetate, 16436-00-3 . The Good Scents Company. [Link]

-

Octyl acetoacetate | C12H22O3 | CID 85418 . PubChem - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Octyl acetoacetate | C12H22O3 | CID 85418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. n-Octyl Acetoacetate | 16436-00-3 | TCI AMERICA [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. n-Octyl Acetoacetate | 16436-00-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound CAS#: 16436-00-3 [m.chemicalbook.com]

Navigating the Chemical Landscape of Acetoacetic Acid n-Octyl Ester: A Technical Guide to its Stability and Decomposition

For Immediate Release

[City, State] – January 9, 2026 – Acetoacetic acid n-octyl ester, a β-keto ester of significant interest in various chemical syntheses, presents a unique stability profile that is critical for researchers, scientists, and drug development professionals to understand. This in-depth technical guide provides a comprehensive exploration of the factors governing its stability and the pathways of its decomposition, offering both theoretical insights and practical experimental protocols.

Introduction: The Bifunctional Nature of this compound

This compound (also known as n-octyl acetoacetate or octyl 3-oxobutanoate) is a valuable intermediate in organic synthesis.[1] Its structure, featuring a ketone and an ester function separated by a methylene group, imparts a versatile reactivity. This bifunctionality, however, also introduces inherent instabilities that must be carefully managed. The synthesis of this ester is typically achieved through the transesterification of more readily available β-keto esters, such as ethyl acetoacetate, with n-octanol. Direct esterification with acetoacetic acid is generally impractical due to the acid's high propensity for decarboxylation.[1]

Inherent Chemical Characteristics Influencing Stability

The stability of this compound is intrinsically linked to its structural features, primarily the phenomenon of keto-enol tautomerism.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The keto form is generally more stable and, therefore, more abundant.[2] However, the presence of the enol form, even in small amounts, can influence the ester's reactivity and susceptibility to degradation. The equilibrium between these two forms is influenced by factors such as the solvent and temperature.

Caption: Keto-enol tautomerism of this compound.

Primary Decomposition Pathways

The degradation of this compound is primarily driven by two mechanisms: hydrolysis and subsequent thermal decomposition of the resulting acetoacetic acid.

Hydrolysis: The Initial Step of Degradation

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield n-octanol and acetoacetic acid. This process can be catalyzed by both acids and bases, with the rate of hydrolysis being significantly influenced by pH and temperature.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and n-octanol.

Thermal Decomposition: The Decarboxylation of Acetoacetic Acid

The acetoacetic acid formed upon hydrolysis is inherently unstable, particularly when heated. It readily undergoes decarboxylation, losing a molecule of carbon dioxide to form acetone. This decarboxylation is a key feature of β-keto acids and proceeds through a cyclic transition state. The rate of this reaction is significantly faster for the free acid than for its corresponding anion.

The overall decomposition can be summarized as follows:

Caption: Decomposition pathway of this compound.

The final degradation products are therefore n-octanol, acetone, and carbon dioxide.

Experimental Protocols for Stability Assessment

A thorough understanding of the stability of this compound requires a systematic experimental approach. Forced degradation studies are essential to identify potential degradation products and to understand the susceptibility of the molecule to various stress conditions.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.

Materials:

-

This compound

-

Methanol or Acetonitrile (HPLC grade)

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

HPLC system with a suitable detector (e.g., UV or MS)

-

Reverse-phase HPLC column (e.g., C18)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

If no significant degradation is observed, repeat the experiment with 1 M HCl.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate at a controlled temperature (e.g., room temperature or slightly elevated).

-

Withdraw and neutralize aliquots with 0.1 M HCl at specified time points.

-

Dilute and analyze by HPLC.

-

If degradation is rapid, consider lower temperatures or shorter time points. If slow, repeat with 1 M NaOH.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Store at room temperature, protected from light.

-

Withdraw aliquots at specified time points, dilute, and analyze by HPLC.

-

-

Thermal Degradation:

-

Place a known quantity of the neat ester in a controlled temperature oven (e.g., 60-80 °C).

-

At specified time points, dissolve a sample of the stressed material in a suitable solvent.

-

Dilute to a suitable concentration and analyze by HPLC.

-

Analytical Method:

A reverse-phase HPLC method is suitable for the separation and quantification of this compound and its primary degradation product, n-octanol. A suggested starting point for method development is a C18 column with a mobile phase of acetonitrile and water, with a phosphoric acid modifier for improved peak shape.[4] For mass spectrometry detection, formic acid should be used instead of phosphoric acid.[4]

Caption: Experimental workflow for a forced degradation study.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Quantitative Data Summary

A tabular format is recommended for summarizing the percentage of this compound remaining at each time point under the different stress conditions.

| Stress Condition | Time (hours) | % this compound Remaining |

| 0.1 M HCl, 60 °C | 0 | 100 |

| 2 | ||

| 4 | ||

| 8 | ||

| 24 | ||

| 0.1 M NaOH, RT | 0 | 100 |

| 1 | ||

| 2 | ||

| 4 | ||

| 3% H₂O₂, RT | 0 | 100 |

| 24 | ||

| 80 °C (neat) | 0 | 100 |

| 24 | ||

| 48 |

Note: The values in the table are placeholders and should be replaced with experimental data.

Interpretation of Results

The data will reveal the conditions under which this compound is most labile. It is expected that the ester will show significant degradation under both acidic and, particularly, basic conditions, as well as upon heating. The formation of n-octanol and, indirectly, acetone (from the decarboxylation of the acetoacetic acid intermediate) should be monitored and quantified where possible to confirm the degradation pathway.

Conclusion

A thorough understanding of the stability and decomposition of this compound is paramount for its effective use in research and development. This guide has outlined the key chemical principles governing its stability, including the role of keto-enol tautomerism and the primary degradation pathways of hydrolysis and subsequent decarboxylation. The provided experimental protocols offer a robust framework for conducting forced degradation studies, enabling scientists to predict and control the stability of this important synthetic intermediate.

References

-

Pan, K., Chang, C.-F., & Hong, H.-S. (1962). Kinetic Studies of the Alkaline Hydrolysis of Alkyl Acetates by Conductometric Measurements. Journal of The Chinese Chemical Society. [Link]

-

(2024). Active Methylene Compounds. Shivaji College. [Link]

-

(2024). ETHYL ACETOACETATE. ChemicalLand21. [Link]

-

(2017). Why is the keto form of ethyl acetoacetate more stable than an enol form? Quora. [Link]

-

(2024). Ethyl acetoacetate. Wikipedia. [Link]

-

(2024). Separation of Octyl acetoacetate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

(2024). Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone. [Link]

-

(2024). Thermodynamic study for the (butyl, hexyl and octyl) acetoacetate under high pressure CO 2. SpringerLink. [Link]

-

(2024). n-Octyl Acetoacetate, 25mL, Each. CP Lab Safety. [Link]

-

(2024). assessment of reverse - phase. ECETOC. [Link]

-

(2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

-

(2025). Mastering β-keto esters. ResearchGate. [Link]

-

(2024). HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. SIELC Technologies. [Link]

-

(2024). Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

Sources

Acetoacetic acid n-octyl ester enolate formation and stability

An In-depth Technical Guide to the Formation and Stability of Acetoacetic Acid n-Octyl Ester Enolate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the principles and practical considerations surrounding the formation and stability of the enolate derived from this compound. As a quintessential β-keto ester, this molecule serves as a valuable intermediate in organic synthesis, primarily through the well-established acetoacetic ester synthesis for the production of substituted ketones. This document delves into the mechanistic underpinnings of enolate generation, the critical factors governing its stability, and the experimental parameters that must be controlled for successful synthetic outcomes. We will examine the roles of bases, solvents, and temperature, while also addressing potential side reactions and providing field-proven protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, causality-driven understanding of β-keto ester enolate chemistry.

Foundational Principles: The Unique Chemistry of β-Keto Esters

This compound, systematically known as octyl 3-oxobutanoate, is a member of the β-dicarbonyl compound family.[1][2] The defining structural feature of this class is the presence of two carbonyl groups separated by a single methylene carbon (the α-carbon).[1] This arrangement imparts unique chemical properties, most notably the enhanced acidity of the α-hydrogens.

The Acidity of the α-Carbon

The protons on the carbon situated between the ketone and ester carbonyls are significantly more acidic than those of a simple ketone or ester. The pKa of the α-protons in a typical acetoacetic ester is approximately 11.[3] This increased acidity is a direct consequence of the stability of the resulting conjugate base—the enolate. Upon deprotonation, the negative charge on the α-carbon is delocalized through resonance onto both adjacent oxygen atoms.[4][5] This distribution of electron density over a larger, more electronegative system is a powerful stabilizing force.[4][6]

Keto-Enol Tautomerism and Enolate Formation

Like other carbonyl compounds, this compound exists in equilibrium with its enol tautomer. This process, known as keto-enol tautomerism, is catalyzed by both acid and base.[4] The enolate is the conjugate base of both the keto and enol forms and serves as the key reactive intermediate in the majority of its synthetic applications. The formation of this nucleophilic enolate is the gateway to a wide array of carbon-carbon bond-forming reactions.[7][8]

Generation of the Enolate: A Practical Guide

The choice of base and solvent is paramount for the efficient and controlled generation of the acetoacetic ester enolate. The primary goal is to achieve deprotonation at a rate and completeness suitable for the intended subsequent reaction, typically alkylation.

Selection of the Base: A Tale of Two Strategies

The selection of a base dictates whether the deprotonation is a reversible equilibrium or an irreversible, quantitative conversion.

-

Strategy 1: Reversible Deprotonation with Alkoxides. Common bases like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are often used. Their conjugate acids (ethanol, pKa ~16) are only moderately weaker acids than the β-keto ester (pKa ~11), meaning the deprotonation reaction is an equilibrium. For this compound, using sodium n-octoxide would be ideal to prevent transesterification, though often a less cumbersome alkoxide is used in excess. This approach is common in classical acetoacetic ester syntheses.

-

Strategy 2: Irreversible Deprotonation with Strong, Non-Nucleophilic Bases. For quantitative and rapid enolate formation, stronger bases are required.

-

Sodium Hydride (NaH): A powerful, non-nucleophilic base. It reacts irreversibly with the β-keto ester to release hydrogen gas, driving the reaction to completion.

-

Lithium Diisopropylamide (LDA): A strong, sterically hindered base that is highly effective for clean and fast deprotonation at low temperatures (e.g., -78 °C).[9][10] Its bulkiness minimizes side reactions at the carbonyl carbon.[10]

-

The Role of the Solvent

The solvent system must be chosen to be compatible with the base and to facilitate the desired reactivity.

-

Protic Solvents (e.g., Ethanol, n-Octanol): These are typically used in conjunction with their corresponding alkoxide bases. The solvent can act as a proton source, reinforcing the equilibrium nature of the deprotonation.[11]

-

Aprotic Solvents (e.g., THF, Diethyl Ether, DMF): These are essential when using strong bases like NaH or LDA.[11] They lack acidic protons and effectively solvate the cation, allowing the enolate to exist as a potent nucleophile without being quenched.[11]

Temperature Control: The Kinetic vs. Thermodynamic Nexus

For this compound itself, there is only one set of doubly activated α-protons, simplifying regioselectivity. However, if the ester is already α-substituted, two different enolates can potentially form. In such cases, temperature becomes a critical tool for control.

-

Kinetic Control: Low temperatures (typically -78 °C) and a strong, bulky base (like LDA) favor the formation of the kinetic enolate—the one that forms fastest. This is usually the enolate formed by removing the most sterically accessible proton.[9][12]

-

Thermodynamic Control: Higher temperatures (room temperature or above) and a weaker base (like NaOEt) that allows for equilibrium, favor the formation of the more stable thermodynamic enolate.[10][12] This is typically the enolate with the more substituted double bond.[10]

Enolate Stability and Competing Reactions

The stability of the acetoacetic ester enolate is its defining feature, but it is not absolute. Understanding the factors that influence it and potential side reactions is crucial for synthetic planning.

Factors Governing Stability

-

Resonance: As discussed, this is the dominant stabilizing factor. The negative charge is shared between two oxygen atoms and one carbon atom.

-

Inductive Effects: Electron-withdrawing groups attached to the α-carbon can further stabilize the enolate.[4]

-

Ester vs. Ketone: Ester enolates are generally less stable than ketone enolates.[13] This is because the lone pair on the ester oxygen can also donate into the carbonyl π-system, competing with the resonance stabilization of the enolate's negative charge.[13][14]

C-Alkylation vs. O-Alkylation

The enolate of this compound is an ambident nucleophile, meaning it can react at two different sites: the α-carbon or the oxygen atom.

-

C-Alkylation: Reaction at the carbon atom forms a new C-C bond, which is the desired outcome in the acetoacetic ester synthesis. This is a thermodynamically favored process as it forms a stronger C-C bond.

-

O-Alkylation: Reaction at the oxygen atom forms a new C-O bond, leading to a vinyl ether product. This is often a kinetically favored, but reversible, side reaction.

Generally, C-alkylation is favored, especially when using softer electrophiles (like alkyl halides) and in the presence of counterions like Li⁺ or Na⁺ that associate more tightly with the oxygen, sterically hindering it.

The Acetoacetic Ester Synthesis: The Primary Application

The primary utility of generating the n-octyl acetoacetate enolate is to serve as a nucleophile in the acetoacetic ester synthesis. This powerful sequence allows for the conversion of an alkyl halide into a methyl ketone.[15]

The process involves three core steps:

-

Enolate Formation: The β-keto ester is deprotonated with a suitable base.

-

Alkylation: The nucleophilic enolate attacks an alkyl halide (typically primary or secondary) in an S_N2 reaction to form an α-substituted β-keto ester.[8][16]

-

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed under acidic conditions to a β-keto acid. This intermediate is unstable and readily loses CO₂ upon heating to yield the final ketone product.[17][18][19]

Experimental Protocols and Data

Protocol: Generation and Alkylation of n-Octyl Acetoacetate Enolate

This protocol is a representative example and should be adapted and optimized based on the specific substrate and scale.

Objective: To synthesize 2-decanone via the acetoacetic ester synthesis.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1-Bromoethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

3M Hydrochloric acid (HCl)

-

Standard glassware for anhydrous reactions (oven-dried, assembled under inert atmosphere)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Enolate Formation:

-

Charge the flask with sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and place the flask under a positive pressure of nitrogen.

-

Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases. Formation of the sodium enolate is now complete.

-

-

Alkylation:

-

Cool the reaction mixture back to 0 °C.

-

Add 1-bromoethane (1.1 equivalents) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup & Hydrolysis/Decarboxylation:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure to obtain the crude α-ethylated n-octyl acetoacetate.

-

Add 3M HCl to the crude product and heat the mixture to reflux for 4-6 hours to effect both hydrolysis and decarboxylation. Monitor by TLC.

-

Cool the reaction, extract with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude 2-decanone by column chromatography or distillation.

-

Key Physicochemical Data

| Property | Value | Source |

| Compound | This compound | [2] |

| CAS Number | 16436-00-3 | [20] |

| Molecular Formula | C₁₂H₂₂O₃ | [2] |

| Molecular Weight | 214.30 g/mol | [2] |

| Predicted pKa (α-H) | 10.68 ± 0.46 | [20] |

Conclusion

The enolate of this compound is a robust and versatile intermediate in modern organic synthesis. Its formation is governed by fundamental principles of acidity and resonance stabilization, while its practical application hinges on the judicious selection of bases, solvents, and reaction temperatures. A thorough understanding of the factors that control its stability and reactivity, including the potential for competing side reactions like O-alkylation, is essential for achieving high yields and predictable outcomes. The acetoacetic ester synthesis remains a cornerstone method for constructing complex ketone architectures, underscoring the enduring importance of this fundamental enolate chemistry in the fields of pharmaceutical development and materials science.

References

- Vertex AI Search. Acetoacetic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons.

- Fiveable. 6.2 Enolate formation and reactions - Organic Chemistry II.

- Wikipedia. Acetoacetic ester synthesis.

- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.

- JoVE. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis.

- PharmaXChange.info. Acetoacetic Ester Synthesis - Alkylation of Enolates | Notes. (2011).

- University of Illinois. Chapter 21: Ester Enolates.

- Organic Chemistry Frontiers (RSC Publishing). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates.

- University of Calgary. Ch21: Acetoacetic esters.

- organicChemGuide. 18.04 Acetoacetic ester synthesis.

- Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2025).

- Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. (2023).

- Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021).

- PubMed. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis.

- YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014).

- Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. (2025).

- Master Organic Chemistry. Decarboxylation. (2022).

- YouTube. The Acetoacetic Ester Synthesis. (2023).

- Chemistry LibreTexts. Acetoacetic Ester Synthesis. (2023).

- JoVE. Video: Regioselective Formation of Enolates. (2023).

- eGyanKosh. ENOLATES.

- Journal of the American Chemical Society. Method of Continuous Variation: Characterization of Alkali Metal Enolates Using 1H and 19F NMR Spectroscopies. (2014).

- ResearchGate. Impact of solvent on enolate formation with OH⁻ and LDA.

- Organic Chemistry On-Line. The Acetoacetic Ester Synthesis.